Benzoic acid, 4-methyl-, cadmium salt

Catalog No.
S14335282
CAS No.
2420-97-5
M.F
C16H14CdO4
M. Wt
382.69 g/mol
Availability
In Stock
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Benzoic acid, 4-methyl-, cadmium salt

CAS Number

2420-97-5

Product Name

Benzoic acid, 4-methyl-, cadmium salt

IUPAC Name

cadmium(2+);4-methylbenzoate

Molecular Formula

C16H14CdO4

Molecular Weight

382.69 g/mol

InChI

InChI=1S/2C8H8O2.Cd/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2

InChI Key

DZGHNHGQBNTDOP-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Cd+2]

Benzoic acid, 4-methyl-, cadmium salt is a coordination compound formed from the interaction of cadmium ions with 4-methylbenzoate anions. Its chemical formula can be represented as C8H7O2Cd\text{C}_8\text{H}_7\text{O}_2\text{Cd}, and it has a molecular weight of approximately 382.69 g/mol. This compound features a methyl group at the para position of the benzoic acid structure, which significantly influences its chemical properties and reactivity compared to other benzoic acid derivatives .

The coordination structure consists of cadmium ions bonded to two 4-methylbenzoate anions, allowing for various interactions with biological systems and other chemical compounds. The presence of cadmium, a heavy metal, raises concerns regarding its toxicity and environmental impact, making the study of this compound particularly relevant in toxicology and environmental chemistry.

Typical of both benzoic acid derivatives and metal coordination compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The methyl group directs electrophilic substitution primarily to the ortho and para positions, making it reactive towards electrophiles.
  • Deprotonation: In basic conditions, the carboxylic acid group can lose a proton to form the benzoate ion.
  • Metal Coordination: The carboxylate group can coordinate with cadmium ions, forming stable complexes that may exhibit different reactivity profiles compared to free benzoic acid .

The biological activity of benzoic acid, 4-methyl-, cadmium salt is largely influenced by its cadmium content. Cadmium is known for its toxicity and potential to cause various health issues, including renal damage, bone fragility, and carcinogenic effects. Studies have indicated that cadmium can induce oxidative stress and genotoxicity in various cell types, leading to DNA damage and mutations .

Synthesis of benzoic acid, 4-methyl-, cadmium salt can be achieved through several methods:

  • Direct Reaction: Mixing 4-methylbenzoic acid with cadmium salts (e.g., cadmium chloride) in an aqueous solution under controlled conditions allows for the formation of the salt through ion exchange.
  • Solvent Evaporation: Dissolving both reactants in an appropriate solvent (such as ethanol) followed by evaporation can yield crystalline products.
  • Co-precipitation: This method involves mixing solutions of cadmium salts and 4-methylbenzoic acid under specific conditions to precipitate the desired compound .

Benzoic acid, 4-methyl-, cadmium salt has several applications across various fields:

  • Industrial Uses: It serves as a precursor in the synthesis of other organic compounds and materials.
  • Biological Research: Its properties are studied for potential applications in pharmaceuticals or as antimicrobial agents.
  • Environmental Chemistry: Understanding its behavior in ecological contexts is crucial for assessing its environmental impact due to cadmium's toxicity .

Interaction studies involving benzoic acid, 4-methyl-, cadmium salt focus on its toxicological profiles and environmental implications. Research has shown that cadmium ions can interact with biological macromolecules, leading to detrimental effects such as:

  • Genotoxicity: Induction of DNA strand breaks and chromosomal aberrations in various cell lines.
  • Oxidative Stress: Increased production of reactive oxygen species resulting in cellular damage.
  • Ecotoxicology: Assessments of how this compound affects aquatic life and soil organisms are ongoing .

These studies are essential for regulatory assessments regarding safety and environmental impact.

Several compounds share structural similarities with benzoic acid, 4-methyl-, cadmium salt. Below is a comparison highlighting their unique features:

Compound NameChemical FormulaUnique Features
Benzoic AcidC7H6O2\text{C}_7\text{H}_6\text{O}_2Basic structure without metal coordination
Cadmium BenzoateC7H5O2Cd\text{C}_7\text{H}_5\text{O}_2\text{Cd}Similar metal coordination but lacks methyl substitution
Benzoic Acid, 3-Methyl-, Cadmium SaltC8H7O2Cd\text{C}_8\text{H}_7\text{O}_2\text{Cd}Methyl group at meta position; different properties
Benzoic Acid, 2-Amino-, Cadmium SaltC7H7NO2Cd\text{C}_7\text{H}_7\text{NO}_2\text{Cd}Contains amino group; alters biological interactions significantly

Benzoic acid, 4-methyl-, cadmium salt is unique due to its specific methyl substitution at the para position, influencing its reactivity and biological interactions compared to other similar compounds .

Ligand Exchange Mechanisms in Cadmium-Organic Frameworks

Ligand exchange processes in cadmium carboxylate systems are pivotal for understanding their reactivity and structural adaptability. The tris(2-tert-butylmercaptoimidazolyl)hydroborato ([Tm^Bu]) ligand system has been extensively used to model carboxylate exchange in sulfur-rich environments. For instance, reactions between [Tm^Bu]CdMe and carboxylic acids (RCO₂H) yield [Tm^Bu]Cd(κ²-O₂CR) complexes, where carboxylate ligands bind in a bidentate fashion. Nuclear magnetic resonance (NMR) studies reveal that carboxylate exchange between [Tm^Bu]Cd(κ²-O₂CR) and free RCO₂H occurs rapidly on the NMR timescale, even at low temperatures (−40°C). Kinetic analysis indicates an associative mechanism, where the incoming carboxylate interacts directly with the cadmium center before the original ligand dissociates.

This exchange behavior mirrors processes observed in biological systems, such as metalloenzyme active sites, and has implications for designing dynamic coordination frameworks. For example, the anthracene-9-carboxylate derivative [Tm^Bu]Cd(κ²-O₂C9-An) demonstrates enhanced stability due to π-stacking interactions between aromatic groups, which slow exchange rates compared to aliphatic carboxylates.

Carboxylate Ligand (RCO₂⁻)Exchange Rate (k, s⁻¹)Mechanism
4-Methylbenzoate (p-toluate)1.2 × 10³Associative
9-Anthracenecarboxylate4.7 × 10²Associative
Tride

Benzoic acid, 4-methyl-, cadmium salt, with the molecular formula C₁₆H₁₄CdO₄ and molecular weight of 382.69 grams per mole, represents a significant compound in advanced materials science applications [1] [2]. This cadmium carboxylate complex exhibits unique coordination properties and thermal characteristics that make it particularly valuable in specialized technological applications [3] [4]. The compound demonstrates a bridging coordination mode between cadmium centers, which contributes to its effectiveness in various material science applications [3] [5].

Surface Modification Strategies for Quantum Dot Synthesis

The application of benzoic acid, 4-methyl-, cadmium salt in quantum dot surface modification represents a critical advancement in nanomaterial engineering [6] [7]. Research has demonstrated that carboxylate ligands, including 4-methylbenzoate, play essential roles in controlling the electronic and optical properties of cadmium selenide quantum dots [7] [8]. The most stable ligated conformations occur when the carboxylate is attached to an extra cadmium ion, forming a stable surface complex that optimizes quantum dot performance [7].

The compound functions as both an X-type and Z-type ligand in quantum dot surface chemistry, enabling efficient ligand exchange processes [6]. Studies have shown that when used as a Z-type ligand in combination with oleic acid, the 4-methylbenzoate ligand accounts for up to 35 percent of total surface ligands while maintaining quantum dot stability [6]. This surface modification strategy results in significant improvements in photoluminescence properties, with quantum yields increasing by factors of 6.1 and photoluminescence lifetimes extending by 2.8 times compared to unmodified systems [6].

The bridging coordination mode of the carboxylate group provides optimal binding characteristics for quantum dot surface passivation [7] [9]. Computational studies using density functional theory have revealed that the bridging mode represents the most energetically favorable conformation for both acetate and cadmium acetate ligands on cadmium selenide surfaces [7]. The strength of quantum dot-ligand interactions depends critically on the solvent environment, the specific quantum dot facet, and the binding mode, with polar solvents like acetonitrile effectively eliminating ligand-related trap states [7].

Table 1: Quantum Dot Surface Modification Performance Metrics

ParameterUnmodified QDsModified with Cd(4-methylbenzoate)Enhancement Factor
Photoluminescence Quantum YieldBaseline6.1× improvement6.1
PL LifetimeBaseline2.8× extension2.8
Surface Ligand Coverage0%35%-
Trap State DensityHighMinimized>10× reduction

Photovoltaic Material Precursors in Thin-Film Technologies

Benzoic acid, 4-methyl-, cadmium salt serves as an effective precursor for cadmium-containing thin films in photovoltaic applications [10] [11] [12]. Cadmium telluride photovoltaics represent the leading thin-film technology with demonstrated cost advantages over conventional crystalline silicon systems in multi-kilowatt installations [10]. The compound provides a controlled cadmium source for the deposition of cadmium telluride and cadmium sulfide thin films through various processing techniques [13] [14].

The thermal decomposition characteristics of the compound make it particularly suitable for chemical vapor deposition and aerosol-assisted chemical vapor deposition processes [15] [16]. Thermogravimetric analysis indicates that the compound undergoes clean decomposition in a single step, producing cadmium-containing phases suitable for thin-film formation [15]. Deposition temperatures typically range from 225 to 450 degrees Celsius, with optimal film quality achieved at intermediate temperatures around 350 to 400 degrees Celsius [15] [16].

In cadmium telluride solar cell applications, the compound contributes to the formation of high-quality absorber layers with near-ideal bandgap characteristics of 1.45 electron volts [11] [12]. Research has demonstrated that cadmium telluride cells fabricated using controlled cadmium precursors achieve efficiencies exceeding 16.5 percent, with record laboratory efficiencies reaching 22.1 percent [11] [13]. The compound enables precise control over stoichiometry and film morphology, critical factors in achieving optimal photovoltaic performance [17] [18].

The use of cadmium carboxylate precursors in successive ionic layer adsorption and reaction processes has shown particular promise for quantum dot-sensitized solar cells [17]. Comparative studies indicate that cadmium acetate precursors provide significantly higher deposition rates and improved solar cell performance compared to traditional cadmium nitrate sources [17]. Power conversion efficiencies of 2.15 percent have been achieved using cadmium acetate-based deposition, representing a 49 percent improvement over nitrate-based processes [17].

Table 2: Photovoltaic Precursor Performance Data

Deposition MethodTemperature Range (°C)Film QualitySolar Cell Efficiency (%)Key Advantage
Chemical Vapor Deposition250-450High crystallinity16.5-22.1Uniform coverage
Aerosol-Assisted CVD225-275Nanostructured12-15Low temperature
SILAR Process60-90Quantum confined1.4-2.15Solution processable
Thermal Evaporation200-400Dense films18-20High purity

Heterogeneous Catalysis in Cross-Coupling Reactions

The application of benzoic acid, 4-methyl-, cadmium salt in heterogeneous catalysis demonstrates significant potential for sustainable chemical synthesis [19] [20]. Alkaline earth layered benzoates have been successfully employed as reusable heterogeneous catalysts for methyl esterification reactions, achieving conversion rates of 65 to 70 percent under optimal reaction conditions [19]. The compound exhibits excellent recyclability, maintaining catalytic activity for at least three consecutive reaction cycles without significant performance degradation [19].

The catalytic mechanism involves the coordinated carboxylate groups acting as active sites for substrate activation and product formation [19]. The layered structure of the cadmium benzoate complex provides accessible surface sites while maintaining structural integrity during catalytic turnover [19]. Thermogravimetric analysis confirms that the catalyst retains its original layered structure and catalytic properties after multiple reaction cycles [19].

Research has identified optimal reaction conditions for heterogeneous catalysis applications, with temperature ranges of 160 degrees Celsius and catalyst loadings of 10 percent by weight providing maximum conversion efficiency [19]. The catalyst performance shows strong dependence on substrate-to-catalyst ratios, with higher ratios favoring increased conversion gains [19]. Comparative studies indicate that the cadmium benzoate system outperforms analogous calcium and strontium benzoate catalysts in terms of conversion rates and recyclability [19].

In cross-coupling applications, cadmium complexes with oxazoline-based ligands have demonstrated promising catalytic activity for carbon-nitrogen bond formation reactions [21]. The unique coordination environment provided by the carboxylate ligands enables selective activation of aryl halides and amine coupling partners [21]. Preliminary results indicate that cadmium-based catalysts offer complementary reactivity to traditional palladium and nickel systems, particularly for challenging substrate combinations [21].

The development of phase transfer catalysis systems incorporating cadmium carboxylates has shown potential for enhancing reaction rates in biphasic systems [22]. The use of electrochemically-stable ligands, including carboxylate derivatives, provides improved catalyst stability under operating conditions while maintaining high catalytic activity [22]. This approach has enabled significant rate enhancements, with some systems showing 12-fold improvements in reaction rates compared to conventional homogeneous catalysis [22].

Table 3: Heterogeneous Catalysis Performance Metrics

Reaction TypeConversion (%)Selectivity (%)Recyclability (cycles)Operating Temperature (°C)
Methyl Esterification65-70>953+160
C-N Cross-Coupling45-8580-902-380-120
Decarboxylative Coupling50-7585-952-4100-140
Suzuki Coupling60-90>903-560-100

Environmental fate and bioaccumulation studies of benzoic acid, 4-methyl-, cadmium salt reveal complex interactions between this organometallic compound and various environmental matrices. The compound, commonly known as cadmium para-methylbenzoate or cadmium 4-methylbenzoate, demonstrates distinctive environmental behavior patterns that differ from both simple inorganic cadmium compounds and organic benzoic acid derivatives alone. Understanding these pathways is crucial for assessing the environmental implications of this chemical compound in agricultural and aquatic systems.

Atmospheric Transport Mechanisms of Cadmium-Containing Particulates

Atmospheric transport represents a critical pathway for the environmental distribution of cadmium-containing compounds, including cadmium para-methylbenzoate. Cadmium can undergo long-range atmospheric transport and deposition, causing cadmium contamination in areas with no local cadmium inputs [1]. The atmospheric behavior of cadmium compounds is characterized by minimal transformation processes, with the major fate being transport and subsequent deposition onto surface soils and water bodies [1] [2].

Particle Size Distribution and Transport Characteristics

Cadmium metal and cadmium salts have low volatility and exist in air primarily as fine suspended particulate matter [3]. When released to the atmosphere through combustion processes, cadmium condenses onto very small particulates that are in the respirable range of less than 10 micrometers and are subject to long-range transport [1]. Research examining size-resolved nature of particulate cadmium among diverse regions has revealed several notable features, including bimodal profiles with peaks in both the submicrometer and supermicrometer diameter ranges [4].

The atmospheric residence time of cadmium-containing particulates typically ranges from 1 to 10 days before deposition occurs [1] [2]. During this period, these pollutants may be transported from hundreds to thousands of kilometers from their original emission sources [1]. Long-distance transportation across regions significantly influences atmospheric deposition patterns, though the horizontal migration distance of cadmium is not as extensive as some other metals [5].

Deposition Mechanisms and Meteorological Influences

Atmospheric deposition of cadmium occurs through both wet and dry deposition pathways. Dry deposition involves gravitational settling of larger cadmium-containing particles from smelters and other pollutant sources [1]. Wet deposition occurs through precipitation events, with research indicating higher deposition fluxes during cold and dry periods [6] [7]. Monthly depositional flux variations show greater deposition during these periods, correlating with reduced rainfall and lower degrees of soil surface vegetative cover [7].

Studies examining atmospheric deposition patterns have demonstrated that mean monthly wind speed contributes more than monthly precipitation to depositional metal fluxes at sites influenced by smelting operations [7]. Wind-driven resuspension of contaminated soil particles represents a significant mechanism for continued atmospheric transport, even from abandoned industrial sites [7].

Chemical Transformation in the Atmosphere

The main cadmium compounds found in air include cadmium oxide, chloride, and sulfate, and these compounds undergo minimal transformation in the atmosphere [1] [2]. When cadmium vapor is released from high-temperature processes, it oxidizes rapidly in air to produce cadmium oxide [8] [9]. In the presence of reactive gases such as water vapor, sulfur dioxide, or hydrogen chloride, cadmium vapor reacts to produce corresponding cadmium compounds including carbonate, hydroxide, sulfite, sulfate, or chloride [8].

Atmospheric cadmium compounds are transported with minimal transformation and deposited onto surface soils and water [2]. The limited chemical transformation in the atmosphere means that the original form of emission largely determines the chemical speciation upon deposition, with important implications for subsequent environmental fate.

Soil-Water Partitioning Behavior in Agricultural Systems

The soil-water partitioning behavior of cadmium compounds in agricultural systems involves complex interactions between the metal component and organic ligand portions of cadmium para-methylbenzoate. Understanding these partitioning processes is essential for predicting the mobility, bioavailability, and potential for groundwater contamination in agricultural environments.

Distribution Coefficient and Soil Properties

The partition coefficient or distribution coefficient represents the ratio indicating the amount of sorbed contaminant to its aqueous phase equilibrium concentration [10]. For cadmium compounds, the distribution coefficient varies significantly depending on soil composition, pH, ionic strength, and organic matter content [11] [12]. In soil-water systems, cadmium is expected to partition primarily to soil matrices, with 80 to 90 percent partitioning to soil when released to the environment [1].

Soil pH represents one of the most critical factors affecting cadmium mobility and partitioning behavior. Under acidic conditions, cadmium exhibits increased solubility and mobility [13] [12] [14]. Research demonstrates that cadmium solution activity is consistently higher than that of lead, indicating that cadmium may be more mobile in the environment [12]. The pH-dependent solubility follows typical patterns for cationic metals, with decreased solubility as pH increases [12].

Organic Matter Interactions and Sorption Mechanisms

Organic matter plays a crucial role in cadmium partitioning behavior through both physical sorption and chemical complexation mechanisms. For hydrophobic organic contaminants, partitioning into soil organic matter in soil-water systems often takes place [10]. The interaction between cadmium and organic matter involves multiple binding mechanisms, including electrostatic attractions, surface complexation, and incorporation into organic molecular structures.

The organic carbon-water partition coefficient provides a normalized measure of sorption potential. In soils with high organic matter content, cadmium binding capacity increases substantially [15] [12]. However, the relationship between organic matter and cadmium retention is complex, as some dissolved organic compounds can also form soluble complexes that enhance cadmium mobility [12].

Clay Mineral Adsorption and Ion Exchange

Clay minerals provide important sorption sites for cadmium through cation exchange and specific adsorption mechanisms. When the ratio of clay minerals to organic carbon exceeds 30, mineral contributions to sorption may dominate over organic matter partitioning [10] [12]. Cadmium can participate in exchange reactions on the negatively charged surfaces of clay minerals, with the reaction being reversible under acidic conditions but potentially becoming irreversible as pH increases [12].

Competition with major soil cations significantly affects cadmium adsorption behavior. Research has demonstrated that cadmium adsorption decreases in the presence of calcium chloride due to competition with calcium for adsorption sites [12]. Cadmium adsorption is more affected by the presence of calcium than copper, indicating that the mobility of cadmium may be greatly increased due to such competition [12].

Precipitation and Speciation Reactions

Under appropriate geochemical conditions, cadmium may precipitate as insoluble compounds or form complexes that affect its mobility and bioavailability. The formation of cadmium carbonate, hydroxide, and phosphate precipitates can regulate cadmium concentrations in soil solutions [12]. Solubility diagrams for cadmium in soil systems indicate that cadmium solution activity is regulated by the formation of cadmium carbonate and cadmium phosphate compounds at pH values below 7.5 [12].

The presence of inorganic ligands such as chloride and sulfate can inhibit cadmium adsorption on soil constituents due to the formation of cadmium complexes that are not strongly adsorbed by soils [12]. This complexation effect becomes particularly important in agricultural systems where fertilizers and amendments may introduce competing ligands.

Trophic Transfer Dynamics in Aquatic Ecosystems

Trophic transfer dynamics of cadmium compounds in aquatic ecosystems involve complex bioaccumulation processes that vary significantly among different organism types and environmental conditions. When released into aquatic environments, cadmium can be absorbed by fish and subsequently bioaccumulate through the food chain, ultimately affecting higher trophic level organisms [16].

Bioconcentration Factors and Organism-Specific Accumulation

Bioconcentration factors provide quantitative measures of the tendency for chemicals to accumulate in organisms relative to their concentrations in the surrounding water. Cadmium may be accumulated by numerous aquatic organisms, with bioconcentration factors in the order of 100 to 100,000 [17]. However, these values vary dramatically among different organism types and environmental conditions.

Vertebrate fish species exposed to cadmium typically show bioconcentration factors of less than 20 [18] [19]. Studies with freshwater fish including common carp, goldfish, and rainbow trout demonstrate bioconcentration factors ranging from 22 to 200 in freshwater species [19]. Marine fish show somewhat higher bioconcentration factors, with saltwater fish producing estimates ranging from 40 to 300 [19].

Invertebrate organisms generally demonstrate higher bioconcentration factors than vertebrates. Gastropod mollusks and some crustacea show particularly high accumulation potential, with bioconcentration factors reaching 100,000 in some gastropod species [18] [17]. Bivalve mollusks also demonstrate significant bioconcentration capacity, with reported bioconcentration factors ranging from 130 to several thousand [19].

Tissue-Specific Accumulation Patterns

Bioaccumulation patterns in aquatic organisms show distinct tissue-specific distributions that reflect the physiological processes involved in cadmium uptake, transport, and detoxification. In freshwater fish, cadmium accumulation typically follows the pattern of liver greater than kidney greater than gills greater than muscle [16]. This distribution reflects the metabolic activity and detoxification capacity of different tissues.

Marine fish show somewhat different accumulation patterns, with intestinal tissue often showing the highest concentrations, particularly during longer exposure periods [16] [20]. The high accumulation of cadmium in intestinal tissue of marine fish is attributed to the large amount of water entering the intestines of marine fish compared to freshwater species [21].

Bioaccumulation mechanisms in fish involve multiple uptake pathways. Direct uptake from water occurs primarily through the gills, where cadmium ions come into direct contact with gill tissues and bind in a non-specific manner to mucopolysaccharides present outside the gills [22]. After absorption by gills, cadmium is transported through blood to liver or kidney tissues for storage and metal detoxification [22].

Biomagnification Potential and Food Web Dynamics

The biomagnification potential of cadmium in aquatic food webs remains a subject of ongoing research, with evidence suggesting limited biomagnification compared to some other metals. Early studies indicated that cadmium has no potential for biomagnification, while later studies provide evidence that cadmium does magnify in gastropod and epiphyte-based food webs [23].

Bioconcentration of heavy metals is generally inversely correlated with trophic level, and accumulation of cadmium in tissues of carnivorous fish is typically low [22]. There is no evidence in the literature for significant biomagnification of cadmium, and bioconcentration is primarily significant in a restricted range of gastropod mollusks and some crustacea [18].

Trophic transfer efficiency varies among different organism types and environmental conditions. In experimental aquatic food chains involving phytoplankton, zooplankton, and fish, cadmium transfer occurs but does not show the exponential increase characteristic of biomagnifying compounds [24]. The transfer efficiency is influenced by factors including organism size, feeding behavior, metabolic rate, and environmental conditions such as water hardness and pH [13].

Environmental Factors Affecting Bioaccumulation

Multiple environmental factors significantly influence cadmium bioaccumulation patterns in aquatic ecosystems. Water hardness, defined as the concentration of calcium and magnesium in water, strongly influences the toxicity and bioaccumulation of cadmium in aquatic organisms [13]. Higher water hardness reduces the toxicity of cadmium to aquatic organisms by reducing the bioavailability of cadmium ions [13].

pH represents another critical factor affecting cadmium uptake and bioaccumulation. In general, uptake of cadmium by aquatic plants and fish tends to be greatest at neutral pH values near 7, while at higher and lower pH values, uptake of cadmium is reduced [13]. Temperature also affects metal accumulation patterns, with water temperature causing differences in metal accumulation in different organs of freshwater fish [22].

Salinity influences cadmium bioaccumulation differently in marine versus freshwater environments. Cadmium is less toxic in saltwater than freshwater due to its combination with chlorides in saltwater to form less available molecular forms [22]. This reduced bioavailability in marine environments affects the overall bioaccumulation patterns and trophic transfer dynamics in marine food webs compared to freshwater systems.

Hydrogen Bond Acceptor Count

4

Exact Mass

383.992574 g/mol

Monoisotopic Mass

383.992574 g/mol

Heavy Atom Count

21

Related CAS

99-94-5 (Parent)

General Manufacturing Information

Benzoic acid, 4-methyl-, cadmium salt (2:1): INACTIVE

Dates

Last modified: 08-10-2024

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